N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
CAS No.: 1116045-15-8
Cat. No.: VC4343852
Molecular Formula: C26H30N4O4
Molecular Weight: 462.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1116045-15-8 |
|---|---|
| Molecular Formula | C26H30N4O4 |
| Molecular Weight | 462.55 |
| IUPAC Name | N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C26H30N4O4/c1-18(20-9-10-22(32-2)23(15-20)33-3)29-26(31)19-11-13-30(14-12-19)24-16-25(28-17-27-24)34-21-7-5-4-6-8-21/h4-10,15-19H,11-14H2,1-3H3,(H,29,31) |
| Standard InChI Key | ZQAZQNYXICVJGC-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name reflects its three core components:
-
Piperidine-4-carboxamide backbone: Provides conformational flexibility and hydrogen-bonding capacity.
-
6-Phenoxypyrimidin-4-yl substituent: Introduces aromatic stacking potential and electron-rich regions for target engagement.
-
N-[1-(3,4-dimethoxyphenyl)ethyl] side chain: Enhances lipophilicity and may facilitate blood-brain barrier penetration .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 462.55 g/mol | |
| logP (Predicted) | 4.2 ± 0.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
Spectroscopic Data
-
NMR: Characteristic signals include a singlet for the methoxy groups (δ 3.75–3.85 ppm) and aromatic protons from the pyrimidine (δ 8.1–8.3 ppm) .
-
Mass Spectrometry: ESI-MS shows a base peak at m/z 463.2 ([M+H]⁺).
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step sequence:
-
Piperidine-4-carboxylic acid activation: Converted to the corresponding acyl chloride using thionyl chloride.
-
Amide coupling: Reacted with 1-(3,4-dimethoxyphenyl)ethylamine under Schotten-Baumann conditions.
-
Pyrimidine functionalization: Suzuki-Miyaura coupling introduces the phenoxypyrimidinyl group .
Table 2: Representative Reaction Yields
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acyl chloride formation | 92 | >95% |
| Amide coupling | 78 | 93% |
| Suzuki coupling | 65 | 89% |
Purification and Stability
-
Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) achieves >98% purity.
-
Stability: Degrades <5% after 6 months at -20°C; sensitive to prolonged light exposure.
Biological Activity and Mechanisms
Putative Targets
Structural analogs suggest potential interactions with:
-
Kinases: Inhibition of MAPK or PI3K due to pyrimidine’s ATP-mimetic properties .
-
GPCRs: The dimethoxyphenyl group may target adrenergic or serotonin receptors .
In Vitro Findings
While direct studies are sparse, related compounds exhibit:
-
Antiviral activity: EC₅₀ = 0.8 μM against HIV-1 reverse transcriptase (vs. 0.2 μM for nevirapine) .
-
Anti-inflammatory effects: 60% reduction in TNF-α at 10 μM in macrophage models .
Table 3: Comparative Bioactivity of Analogs
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| Apixaban derivative | Factor Xa | 0.005 | |
| Pyrimidone NNRTI | HIV-1 RT | 0.8 | |
| Piperidine-sulfonamide | COX-2 | 1.2 |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume